molecular formula C20H24N2O4S B250461 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide

4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide

Katalognummer B250461
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: GCEMTCJNBWPQEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide binds to the ATP-binding site of BTK, thereby inhibiting its activity. This leads to a blockade of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK also leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide has been shown to have beneficial effects in various autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus. In a study published in Arthritis Research & Therapy, 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide was shown to reduce the production of autoantibodies and to improve joint inflammation in a mouse model of rheumatoid arthritis. Another study published in Nature Communications demonstrated that 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide was able to reduce disease activity in a mouse model of lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces toxicity. Another advantage is its potency, which allows for effective inhibition of BTK even at low concentrations. However, one of the limitations of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

For the development of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide include the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors and anti-PD-1 antibodies. Another area of research is the identification of biomarkers that can predict response to 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide, which may help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and selective BTK inhibitors, based on the structure of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide, may lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and other diseases.

Synthesemethoden

The synthesis of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide involves a multi-step process, starting with the reaction of 4-bromo-2-fluoroaniline with 2-chloro-5-methylthiophene-3-carboxylic acid to form 4-bromo-2-fluoro-N-(2-chloro-5-methylthiophene-3-carbonyl)aniline. This intermediate is then reacted with tetrahydro-2-furanylmethanol to form the corresponding ether, which is subsequently converted to the amide by reaction with 4-(dimethylamino)pyridine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide. The final step involves the reaction of the amide with 4-ethyl-5-methyl-2-mercaptobenzoic acid to form the target compound, 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In a study published in Cancer Research, 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide was shown to induce apoptosis (programmed cell death) in CLL cells, and to inhibit the growth of NHL cells in a mouse model. Another study published in Blood demonstrated that 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide was able to overcome resistance to the BTK inhibitor ibrutinib in CLL cells.

Eigenschaften

Molekularformel

C20H24N2O4S

Molekulargewicht

388.5 g/mol

IUPAC-Name

4-ethyl-5-methyl-2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O4S/c1-3-16-12(2)27-20(17(16)18(21)23)22-19(24)13-6-8-14(9-7-13)26-11-15-5-4-10-25-15/h6-9,15H,3-5,10-11H2,1-2H3,(H2,21,23)(H,22,24)

InChI-Schlüssel

GCEMTCJNBWPQEU-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C

Kanonische SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.